molecular formula C4H4ClN5O3 B2404764 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide CAS No. 1046463-61-9

4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B2404764
CAS No.: 1046463-61-9
M. Wt: 205.56
InChI Key: CBXSYLDEWJXSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Properties

IUPAC Name

4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN5O3/c5-1-2(4(11)7-6)8-9-3(1)10(12)13/h6H2,(H,7,11)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXSYLDEWJXSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)NN)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which can then be further functionalized to obtain the desired compound . The reaction conditions often include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of eco-friendly catalysts and solvents is also a focus in industrial settings to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of pyrazole compounds, including 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide, exhibit promising anticancer activities. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of various cancer cell lines. In one study, compounds derived from pyrazole scaffolds demonstrated significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways related to cell proliferation. The nitro group in the compound can be reduced to form reactive intermediates that interact with cellular components, enhancing its biological activity.

Antimicrobial Activity

4-Chloro-5-nitro-1H-pyrazole-3-carbohydrazide has also been evaluated for its antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The structural features of the pyrazole ring contribute to its ability to disrupt bacterial cell functions.

Agricultural Applications

In agriculture, derivatives of 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide are being explored as potential agrochemicals. They may serve as effective pesticides or herbicides due to their ability to interfere with specific biological pathways in pests while being less toxic to non-target organisms.

Material Science

The unique chemical properties of 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide allow it to be utilized as a building block in the synthesis of novel materials. Its reactivity can be exploited in polymer chemistry and the development of functionalized materials for various applications, including sensors and catalysts .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AnticancerMCF73.79
AnticancerSF-26812.50
AnticancerNCI-H46042.30
AntimicrobialVarious BacteriaVariable

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted by Bouabdallah et al., several pyrazole derivatives were synthesized and screened against Hep-2 (laryngeal cancer) and P815 (mastocytoma) cell lines. The results showed significant cytotoxic potential with IC50 values indicating effective inhibition of cell growth .

Case Study 2: Agricultural Application
Research into the use of pyrazole derivatives as agrochemicals has shown that they can effectively reduce pest populations while exhibiting low toxicity to beneficial insects. This dual action makes them suitable candidates for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes by binding to active sites on enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

4-Chloro-5-nitro-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications based on recent research findings.

4-Chloro-5-nitro-1H-pyrazole-3-carbohydrazide can be synthesized through various methods, typically involving the reaction of hydrazine derivatives with acetylenic ketones. The resulting compound features a unique combination of functional groups that contribute to its reactivity and biological properties.

Key Synthesis Pathways:

  • Oxidation : Modifies existing functional groups.
  • Reduction : Converts nitro groups to amino groups, enhancing biological activity.
  • Substitution : Allows for the incorporation of other functional groups, increasing versatility in applications .

The biological activity of 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide is primarily attributed to its interaction with specific molecular targets, including enzymes and cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects such as enzyme inhibition and modulation of signaling pathways .

Antimicrobial Activity

Recent studies have demonstrated that 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide exhibits significant antimicrobial properties. It has been evaluated against various pathogens, showing promising results:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.400.45

These findings suggest that this compound could be developed as a potential antimicrobial agent .

Anticancer Activity

The anticancer potential of 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide has been explored in various cancer cell lines. In vitro studies indicate that it possesses cytotoxic effects against several types of cancer cells:

Cell Line IC50 (µM)
MCF7 (Breast)12.50
A549 (Lung)26.00
NCI-H46042.30

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as a therapeutic agent in cancer treatment .

Case Studies

Several case studies have been documented regarding the synthesis and application of pyrazole derivatives, including 4-chloro-5-nitro-1H-pyrazole-3-carbohydrazide:

  • Study on Anticancer Effects : A study evaluated the cytotoxicity of pyrazole derivatives against MCF7 and A549 cell lines, demonstrating significant growth inhibition and apoptosis induction by the compound .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus, revealing that the compound effectively inhibited biofilm formation and exhibited bactericidal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.